NITD-609 Enantiomer
Overview
Description
NITD-609 Enantiomer is an enantiomer of NITD-609, a spironone drug with potent antimalarial activity. This compound has garnered significant attention due to its efficacy against malaria, particularly in strains resistant to traditional treatments .
Scientific Research Applications
NITD-609 Enantiomer has a wide range of scientific research applications:
Chemistry: Used as a model compound to study spiroindolone chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the NITD-609 Enantiomer, also known as Cipargamin, is a putative non-SERCA P-type ATPase (PfATP4) localized to the plasma membrane of the Plasmodium falciparum . This ATPase plays a crucial role in the life cycle of the parasite, making it an effective target for antimalarial drugs .
Mode of Action
The this compound interacts with its target, the PfATP4, disrupting the homeostasis of sodium ions (Na+) within the parasite . This disruption in ion balance leads to detrimental effects on the parasite’s survival and growth .
Biochemical Pathways
The this compound affects the biochemical pathways related to ion transport and homeostasis within the Plasmodium falciparum . By inhibiting the PfATP4, the this compound disrupts the normal functioning of these pathways, leading to the death of the parasite .
Pharmacokinetics
The this compound has shown promising pharmacokinetic properties. It has low metabolic clearance and no CYP450 liability . The oral exposure of the this compound is improved seven times, and it has excellent bioavailability . These properties contribute to its effectiveness as an antimalarial drug .
Result of Action
The action of the this compound leads to rapid parasite clearance. In animal models, a single dose of the this compound at 100 mg/kg has been shown to completely clear Plasmodium berghei infection . This indicates the potential of the this compound as a potent antimalarial drug .
Action Environment
The action, efficacy, and stability of the this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . It is recommended to store the compound at -20°C for 3 years or in solvent at -80°C for 1 year
Biochemical Analysis
Biochemical Properties
NITD-609 Enantiomer plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomoleculesThis interaction disrupts the homeostasis of sodium (Na+) and pH within the parasite, leading to its death . Additionally, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In Plasmodium falciparum, the compound disrupts the parasite’s ability to maintain ionic balance and pH homeostasis, leading to cellular dysfunction and death. This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in the elimination of the parasite . In mammalian cells, this compound has been observed to have minimal cytotoxic effects, making it a safe and effective antimalarial agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the PfATP4 enzyme, inhibiting its activity and disrupting the parasite’s ionic balance. This inhibition leads to an accumulation of sodium ions within the parasite, causing osmotic stress and cell death . Additionally, this compound may also affect other molecular targets within the parasite, contributing to its overall antimalarial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and minimal degradation under standard laboratory conditions, ensuring its efficacy over extended periods . Long-term studies have shown that this compound maintains its antimalarial activity without significant loss of potency. Prolonged exposure to the compound may lead to the development of resistance in some parasite strains, necessitating the use of combination therapies to prevent resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces parasitemia and clears the infection without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize efficacy while minimizing toxicity in animal models and, ultimately, in human patients.
Metabolic Pathways
This compound is involved in various metabolic pathways within the parasite and the host. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination . Additionally, this compound may affect metabolic flux and metabolite levels within the parasite, further contributing to its antimalarial activity . Understanding these metabolic pathways is essential for optimizing the compound’s pharmacokinetics and minimizing potential drug-drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is efficiently taken up by the parasite and accumulates within its intracellular compartments, where it exerts its antimalarial effects . In mammalian cells, this compound exhibits good tissue distribution and bioavailability, ensuring its therapeutic efficacy . The compound’s transport and distribution properties are critical for its overall pharmacokinetic profile and clinical effectiveness.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized to the plasma membrane of the parasite, where it interacts with the PfATP4 enzyme . Additionally, this compound may also be targeted to other subcellular compartments, such as the endoplasmic reticulum and mitochondria, through specific targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NITD-609 Enantiomer involves multiple steps, starting with the preparation of the core spironone structure. The process typically includes:
Formation of the Indoline Core: This step involves the cyclization of an appropriate precursor to form the indoline core.
Spirocyclization: The indoline core undergoes spirocyclization to form the spiroindolone structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
NITD-609 Enantiomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) are employed for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Comparison with Similar Compounds
Similar Compounds
Cipargamin (NITD-609): The parent compound of NITD-609 Enantiomer, also a potent antimalarial agent.
GNF 493: A structurally related compound identified as a potent inhibitor of Plasmodium falciparum
Uniqueness
This compound is unique due to its specific mechanism of action targeting PfATP4, which is distinct from other antimalarial drugs that typically target different pathways. This makes it a valuable candidate in the fight against malaria, especially in cases where resistance to other drugs has developed .
Properties
IUPAC Name |
(3S,3'R)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPLPZSUQEDRT-YLVJLNSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C([C@@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.